molecular formula C14H19NO2S B6439994 2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide CAS No. 2548999-79-5

2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide

Cat. No.: B6439994
CAS No.: 2548999-79-5
M. Wt: 265.37 g/mol
InChI Key: CQTMYVDKUWSJFX-UHFFFAOYSA-N
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Description

This compound features a cyclopropyl group attached to an acetamide backbone, which is further substituted with a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl moiety. The benzothiophene ring system introduces sulfur-based aromaticity, while the tetrahydro modification enhances conformational flexibility. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2 for refinement and analysis .

Properties

IUPAC Name

2-cyclopropyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(8-10-3-4-10)15-9-14(17)6-1-2-12-11(14)5-7-18-12/h5,7,10,17H,1-4,6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTMYVDKUWSJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Key Structural Analogues from the Cambridge Structural Database (CSD)

A CSD survey () highlights four N-substituted acetamide derivatives with naphthalene or benzene rings (Table 1). While none directly match the target compound’s benzothiophene and cyclopropyl groups, these analogs provide insights into conformational trends:

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name (CSD Entry) Core Structure Dihedral Angle (°) Hydrogen Bonding Patterns
Target Compound (Hypothetical) Benzothiophene + Cyclopropyl ~80–85 (estimated) Intramolecular N–H⋯O; O–H⋯O (inter)
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide Naphthalene + Phenyl 81.54 Intramolecular N–H⋯O; O–H⋯O (inter)
N-[(2-Hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide Naphthalene + Nitrophenyl 81.9 Intramolecular N–H⋯O; O–H⋯O (inter)
Key Observations:

Dihedral Angles : The target compound’s tetrahydrobenzothiophene ring is expected to exhibit dihedral angles (~80–85°) similar to naphthalene-based analogs (81.54–82.50°) . The cyclopropyl group may slightly distort angles due to steric constraints.

Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across analogs, stabilizing crystal packing. The sulfur atom in benzothiophene may introduce weaker hydrogen bonds compared to oxygen in naphthalenol derivatives.

Comparison with Pharmaceutical Acetamide Derivatives

lists complex acetamide-based pharmaceuticals, such as N-[2-(diethylamino)ethyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-4,5,6,7-tetrahydro-1H-cyclopentapyrimidin-1-yl)-N-{[4'-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide. These compounds share:

  • Acetamide Backbone : Critical for hydrogen bonding and target binding.
  • Heterocyclic Moieties : Tetrahydrobenzothiophene in the target compound vs. cyclopentapyrimidine in derivatives. Sulfur-containing rings may improve membrane permeability .
  • Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to bulkier substituents (e.g., trifluoromethyl biphenyl in ).

Methodological Considerations in Structural Analysis

Crystallographic software like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are widely used to determine molecular conformations and interactions . For example:

  • SHELXL : Preferred for small-molecule refinement due to robust handling of hydrogen bonding and torsional parameters .
  • OLEX2 : Enables seamless integration of Hirshfeld surface analysis (as in ) to quantify intermolecular interactions .

Implications for Drug Design

  • Metabolic Stability : Cyclopropyl groups resist cytochrome P450 oxidation.
  • Target Selectivity : Benzothiophene may interact preferentially with sulfur-binding enzymes or receptors.

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